molecular formula C16H20N6O B2535471 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1021109-23-8

1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No. B2535471
CAS RN: 1021109-23-8
M. Wt: 312.377
InChI Key: DOIKUEWRLLZRSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of the 2-aminothiazoles derived from 1 and the respective α-bromoketone via the Hantzsch reaction are described .


Molecular Structure Analysis

The molecular structure of similar compounds has been characterized. For instance, two polymorphic forms of 1-(4-methylpyridin-2-yl)thiourea and the crystal and molecular structures of two 2-aminothiazoles, derived from 1-(4-methylpyridin-2-yl)thiourea and α-bromoketones via Hantzsch reaction, are reported .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. Chloride ion of certain compounds was replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base by the conventional method .

Scientific Research Applications

Synthesis and Biological Activity

  • Antiviral Activity : The compound and its derivatives have been explored for their antiviral properties. For instance, derivatives like 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone have been synthesized and tested for cytotoxicity, anti-HSV1, and anti-HAV-MBB activities, demonstrating potential in the development of new antiviral agents (Attaby et al., 2006).

  • Herbicide Action : Research has also delved into the modes of action of pyridazinone herbicides, revealing how they inhibit the Hill reaction and photosynthesis in plants, thus highlighting the compound's utility in agricultural applications (Hilton et al., 1969).

  • Anticancer Activity : Piperazine derivatives, through efficient synthesis methods, have shown significant anticancer activity across various cancer cell lines, underscoring the therapeutic relevance of compounds related to 1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone in oncology (Kumar et al., 2013).

  • Antimicrobial and Antifungal Activity : Sulfonamide and amide derivatives of piperazine incorporating imidazo[1,2-B]pyridazine moiety have been synthesized and evaluated for their antimicrobial efficacy against a spectrum of bacteria and fungi, highlighting the compound's potential in developing new antimicrobial agents (Bhatt et al., 2016).

Chemical Synthesis and Characterization

  • Efficient Synthesis Methods : Studies have reported on the efficient synthesis of piperazine-2,6-dione and derivatives thereof, illustrating the chemical versatility and the potential for generating structurally diverse molecules for further biological evaluation (Hannachi et al., 2004).

  • Novel Derivatives with Expected Biological Activity : Innovative approaches have led to the synthesis of novel indolylpyridazinone derivatives, aiming at exploring their biological activity and expanding the chemical space of pyridazinone-related compounds for therapeutic uses (Abubshait, 2007).

Mechanism of Action

While the specific mechanism of action for “1-(4-(6-((4-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)ethanone” is not available, similar compounds have shown promising results in various fields. For instance, several substituted 2-aminothiazole derivatives exhibited antimycobacterial activity against Mycobacterium tuberculosis, H 37 Rv, with minimum inhibitory concentration (MIC) values of 6.25–12.50 μM .

properties

IUPAC Name

1-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O/c1-12-5-6-17-15(11-12)18-14-3-4-16(20-19-14)22-9-7-21(8-10-22)13(2)23/h3-6,11H,7-10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIKUEWRLLZRSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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